molecular formula C15H21BrN2O3 B597406 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline CAS No. 1365271-84-6

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Cat. No.: B597406
CAS No.: 1365271-84-6
M. Wt: 357.248
InChI Key: LRCWFJHWOTYXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C15H21BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a propoxy group attached to an aniline ring, along with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of aniline derivatives followed by nitration and subsequent alkylation to introduce the propoxy group. The cyclohexyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The propoxy group can be replaced with other alkoxy groups through alkylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and propoxy group may also influence the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the cyclohexyl and propoxy groups.

    4-Bromo-N-cyclohexyl-2-nitroaniline: Similar structure but lacks the propoxy group.

    4-Bromo-2-nitro-5-propoxybenzenamine: Similar structure but lacks the cyclohexyl group.

Uniqueness

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the propoxy group increases its solubility in organic solvents. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWFJHWOTYXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742857
Record name 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-84-6
Record name Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.